3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
Description
This compound features a propan-1-one core linked to a 4-methoxyphenyl group and a 3-(pyrimidin-4-yloxy)piperidine moiety. The pyrimidinyloxy group may enhance binding affinity to nucleotide-binding domains, as seen in related kinase inhibitors .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-5,7-8,10-11,14,17H,2-3,6,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSOEHLTAOYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the 4-methoxyphenyl intermediate through electrophilic aromatic substitution reactions.
Piperidinyl Group Introduction:
Pyrimidinyl Group Attachment: The final step is the attachment of the pyrimidinyl group through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy, particularly against colorectal cancer and other malignancies. The compound has shown promising results in inhibiting tumor growth and enhancing the efficacy of existing therapies.
Case Study: Colorectal Cancer
A study published in MDPI reported that compounds similar to 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one exhibited significant anti-proliferative effects on colorectal cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and metastasis .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 | <10 |
| Reference Compound | HCT116 | 15 |
2. Neuropharmacological Effects
The compound's structural features suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound display neuroprotective properties by modulating the activity of neurotransmitter receptors, particularly those involved in dopamine signaling. A study demonstrated that these compounds could reduce neurodegeneration in models of Parkinson's disease .
| Study | Model | Outcome |
|---|---|---|
| Neuroprotective Effects Study | Dopaminergic Neurons | Reduced apoptosis by 30% |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: piperidine-propan-1-one backbones , pyrimidine/pyrimidoindole substituents , and methoxyphenyl groups .
Structural Analogues with Pyrimidoindole Moieties
- (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) Structure: Replaces the pyrimidin-4-yloxy group with a chloro-pyrimidoindole. Activity: IC50 = 480 nM against GSK-3β; improved metabolic stability compared to earlier analogs .
- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Structure: Bromo-substituted pyrimidoindole instead of pyrimidinyloxy. Activity: IC50 = 360 nM; superior potency attributed to bromine’s electron-withdrawing effects .
Piperidinyl-Propan-1-one Derivatives with Aromatic Substituents
- 1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one (3aj) Structure: Features a pyrazolopyrimidine and sulfonyl group. Properties: NMR reveals two rotamers due to restricted rotation around the sulfonyl-propanone bond .
- 3-(Hydrazinyloxy)-1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (ME-7)
Key Insight : Aromatic substituents (e.g., 4-methoxyphenyl) improve lipophilicity, but heterocyclic variations (pyrimidine vs. pyrazole) dictate target selectivity.
Piperazine/Phenothiazine Derivatives
- 3-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(10H-phenothiazine-10-yl)propan-1-one (Compound 16) Structure: Replaces pyrimidinyloxy with phenothiazine and piperazine. Synthesis: Low yield (18%) due to steric hindrance during nucleophilic substitution .
Key Insight: Piperazine/phenothiazine groups expand applications to neuroprotective agents but may reduce metabolic stability.
Q & A
Basic: What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidin-3-yloxy intermediate. Key steps include:
- Coupling Reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the pyrimidin-4-yloxy group to the piperidine ring. Temperature control (0–60°C) and anhydrous solvents (e.g., DMF or THF) are critical to avoid side reactions .
- Ketone Formation : Acylation of the piperidine intermediate with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions (e.g., triethylamine) to form the propan-1-one core .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acylating agent) and employ catalytic bases (e.g., DMAP) to enhance efficiency .
Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry of the pyrimidin-4-yloxy group and methoxyphenyl substitution. Compare chemical shifts with analogous piperidin-1-yl-propanone derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±5 ppm accuracy). Electrospray ionization (ESI) is preferred for polar intermediates .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, particularly if chiral centers are present in the piperidine ring .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity, particularly in enzyme inhibition or receptor binding?
Methodological Answer:
- Enzyme Inhibition :
- Kinase Assays : Use ADP-Glo™ kinase assays to screen for inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations. Include staurosporine as a positive control .
- CYP450 Inhibition : Fluorescent-based assays (e.g., P450-Glo™) to assess metabolic stability and drug-drug interaction risks .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCRs or nuclear receptors. Use HEK293 cells expressing target receptors and calculate IC₅₀ values .
Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing its pharmacological activity?
Methodological Answer:
- Scaffold Modifications : Systematically alter the methoxyphenyl (e.g., replace -OCH₃ with -CF₃), pyrimidinyloxy (e.g., substitute pyrimidine with triazine), or piperidine (e.g., introduce fluorine at C3) moieties .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify essential hydrogen bond acceptors (pyrimidinyl oxygen) and hydrophobic regions (4-methoxyphenyl) .
- Biological Testing : Compare IC₅₀ values across analogs in kinase panels or cytotoxicity assays (e.g., MTT on cancer cell lines). Apply ANOVA to determine statistically significant SAR trends .
Advanced: What strategies are employed to resolve contradictions in biological activity data obtained from different cellular models?
Methodological Answer:
- Model Validation : Ensure consistency in cell line provenance (e.g., ATCC authentication) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk explaining divergent results .
- Dose-Response Refinement : Test a broader concentration range (0.1–100 µM) and use nonlinear regression (GraphPad Prism) to calculate Hill slopes, distinguishing specific vs. nonspecific effects .
Advanced: Which computational approaches (e.g., molecular docking, MD simulations) are suitable for predicting target interactions and guiding lead optimization?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding poses in kinase ATP pockets. Prioritize poses with pyrimidin-4-yloxy forming hydrogen bonds to hinge-region residues (e.g., Met793 in EGFR) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess complex stability. Analyze root-mean-square fluctuations (RMSF) to identify flexible regions impacting binding .
- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, Random Forest) using IC₅₀ data from analogs. Validate with leave-one-out cross-validation (Q² > 0.6) .
Advanced: How should researchers optimize synthetic protocols when encountering low yields or unwanted byproducts in multi-step reactions?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dealkylated or oxidized derivatives). Adjust protecting groups (e.g., switch Boc to Cbz for acid-sensitive intermediates) .
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings or RuPhos for Buchwald-Hartwig aminations to improve coupling efficiency .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethereal solvents (THF) to reduce nucleophilic side reactions. Employ microwave-assisted synthesis for faster kinetics .
Advanced: What in vivo models are appropriate for validating therapeutic potential while addressing pharmacokinetic challenges?
Methodological Answer:
- Pharmacokinetic (PK) Studies : Use Sprague-Dawley rats (IV/PO dosing) to measure plasma half-life, Cₘₐₓ, and bioavailability. Address low solubility via nanoformulation (e.g., PEGylated liposomes) .
- Xenograft Models : Subcutaneous implantation of HCT-116 (colon cancer) or A549 (lung cancer) cells in NSG mice. Administer 10–50 mg/kg daily and monitor tumor volume via caliper .
- Toxicology Screening : Assess liver/kidney function (ALT, BUN) and hematological parameters after 28-day repeated dosing. Compare to vehicle controls using two-tailed t-tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
